molecular formula C8H12BrN3 B595348 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole CAS No. 1227465-62-4

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

Cat. No. B595348
CAS RN: 1227465-62-4
M. Wt: 230.109
InChI Key: WBXIMLMFQQMREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • InChI Code : 1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom at the 3-position and a cyclohexyl group attached to the 5-position. Refer to the 2D and 3D structures for visual representation .


Physical And Chemical Properties Analysis

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for handling precautions and safety guidelines .

Scientific Research Applications

Drug Discovery

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: is a compound that can be utilized in the synthesis of various pharmacological agents. The 1,2,4-triazole ring is a common motif in many medicinal compounds due to its resemblance to the amide bond, which is essential for biological activity . This compound could serve as a precursor in the development of new drugs with potential therapeutic applications.

Organic Synthesis

In the field of organic chemistry, 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can act as a versatile intermediate. Its triazole ring can engage in various chemical reactions, providing a pathway to synthesize a wide array of complex organic molecules. This can be particularly useful in constructing molecules with specific configurations for research purposes .

Polymer Chemistry

The triazole ring found in 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can be incorporated into polymers to enhance their properties. For instance, triazoles are known for their thermal stability and can contribute to the creation of heat-resistant materials. This application is significant in industries that require materials to withstand extreme temperatures .

Supramolecular Chemistry

Supramolecular chemistry, which deals with the complex interactions between molecules, can benefit from the introduction of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole . Its ability to form hydrogen bonds and its strong dipole moment make it an excellent candidate for creating self-assembling structures, which are crucial in the development of nanotechnology .

Bioconjugation

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: can be used in bioconjugation techniques, where it can link biomolecules to other structures, such as polymers or fluorescent tags. This is particularly useful in the field of chemical biology for tracking and analyzing biological processes .

Fluorescent Imaging

The compound’s structure allows for the potential development of fluorescent probes. These probes can be used in imaging techniques to visualize cellular components and processes. The triazole ring’s stability and reactivity make it suitable for creating compounds that emit light under specific conditions, aiding in research and diagnostic procedures .

Materials Science

In materials science, 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can contribute to the development of new materials with unique properties. Its robust chemical structure can be the basis for creating compounds that are used in various high-performance materials .

Antifungal Agents

Research has shown that triazole derivatives exhibit significant antifungal activity3-Bromo-5-cyclohexyl-1H-1,2,4-triazole could be modified to enhance its efficacy against fungal pathogens, providing a starting point for the development of new antifungal drugs .

Safety and Hazards

As with any chemical compound, precautions should be taken when handling 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole. Consult the provided MSDS for detailed safety information .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

3-bromo-5-cyclohexyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXIMLMFQQMREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679572
Record name 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227465-62-4
Record name 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.